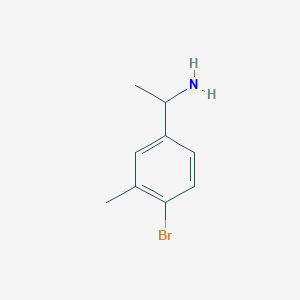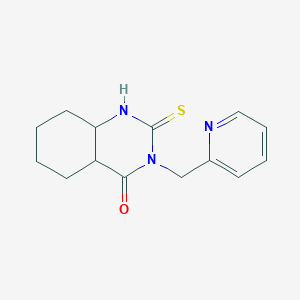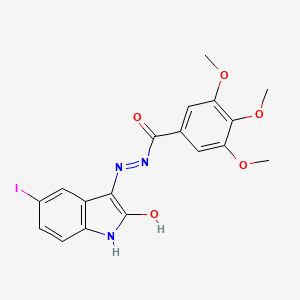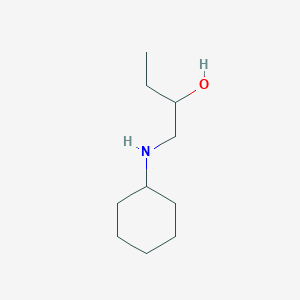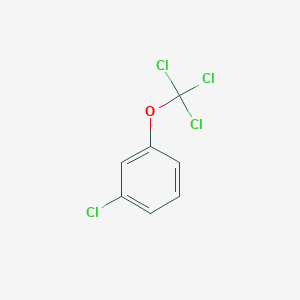
3-(Trichloromethoxy)chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trichloromethoxy)chlorobenzene (3-TCMBC) is an organic compound belonging to the family of halogenated aromatic compounds. It is a colorless liquid with a pungent odor and is used in a wide variety of applications, including chemical synthesis, analytical and laboratory experiments, and industrial processes. 3-TCMBC is also known as trichloromethoxychlorobenzene, trichloro-3-chlorobenzene, and 3-chlorobenzotrichloride.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(Trichloromethoxy)chlorobenzene involves the chlorination of 3-(Trichloromethoxy)phenol with thionyl chloride followed by Friedel-Crafts chlorination of the resulting intermediate.
Starting Materials
3-(Trichloromethoxy)phenol, Thionyl chloride, AlCl3, Chlorine gas
Reaction
Step 1: Dissolve 3-(Trichloromethoxy)phenol in thionyl chloride and heat the mixture to reflux., Step 2: Cool the reaction mixture and add AlCl3 to it., Step 3: Bubble chlorine gas through the reaction mixture at room temperature., Step 4: Heat the reaction mixture to reflux and maintain it for several hours., Step 5: Cool the reaction mixture and add water to it., Step 6: Extract the product with an organic solvent and purify it by recrystallization.
Mechanism Of Action
3-TCMBC is an organic compound that undergoes various chemical reactions. It is a nucleophile and can react with electrophiles to form a variety of products. It can also be used as a catalyst in certain reactions, such as the hydrolysis of esters. In addition, 3-TCMBC can undergo substitution reactions with other compounds, such as halides.
Biochemical And Physiological Effects
3-TCMBC is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects. However, it should be handled with caution as it is a flammable liquid.
Advantages And Limitations For Lab Experiments
3-TCMBC has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, 3-TCMBC has several limitations for use in laboratory experiments. It is a flammable liquid, and therefore should be handled with caution. It is also volatile, and therefore should not be used in experiments that require a high degree of accuracy. In addition, 3-TCMBC is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 3-TCMBC in research and laboratory experiments. It could be used in the synthesis of new organic compounds, such as polymers, pharmaceuticals, and agrochemicals. It could also be used in the characterization of existing compounds, such as natural products. In addition, 3-TCMBC could be used in the analysis of complex mixtures and the study of enzyme kinetics. Finally, 3-TCMBC could be used in the development of new analytical techniques, such as high-performance liquid chromatography and mass spectrometry.
Scientific Research Applications
3-TCMBC is used in a variety of scientific research applications, including the synthesis of other organic compounds, the characterization of polymers, and the study of enzyme kinetics. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-TCMBC is used in analytical and laboratory experiments, such as the determination of the structure of organic compounds and the analysis of complex mixtures.
properties
IUPAC Name |
1-chloro-3-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTPDMXEKLOAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trichloromethoxy)chlorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
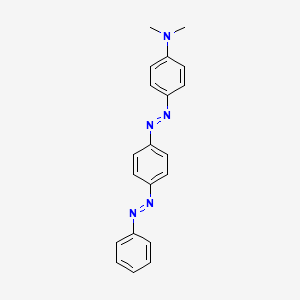
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
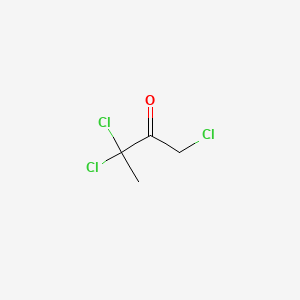
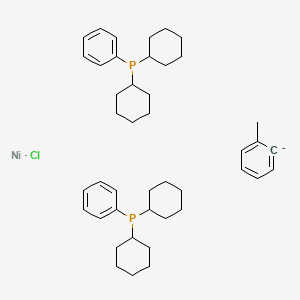

![(Z)-(Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B6354563.png)
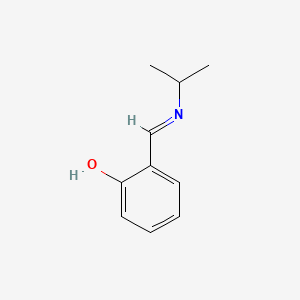

![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6354574.png)
